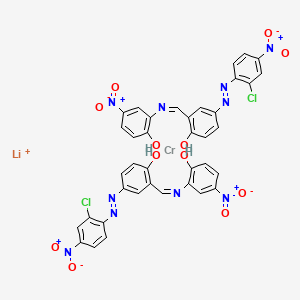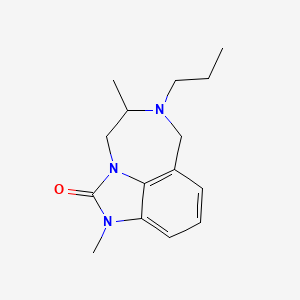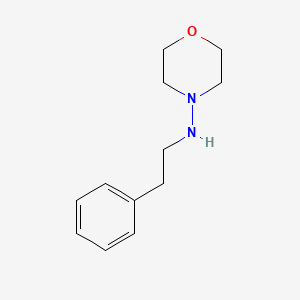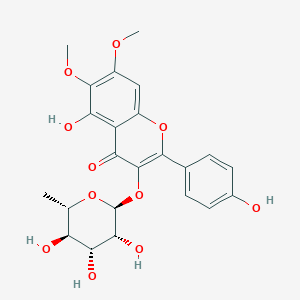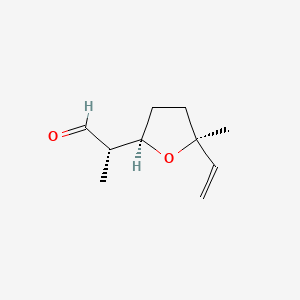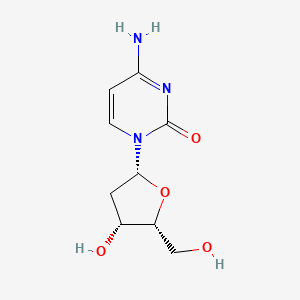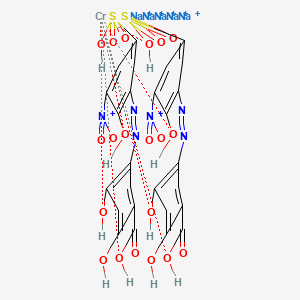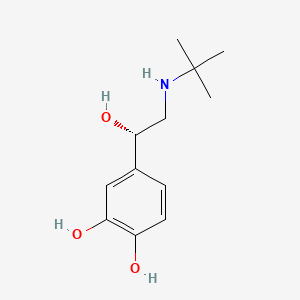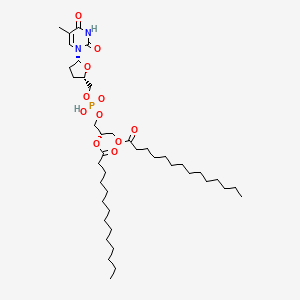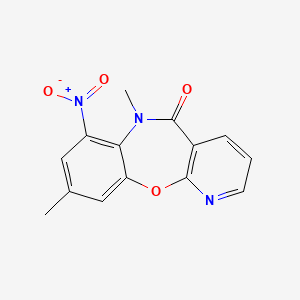
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride is a chemical compound with the molecular formula C13-H17-N3-O-S.Cl-H and a molecular weight of 299.85 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride involves several steps. The synthetic route typically includes the reaction of ethanamine with N,N-dimethyl groups, followed by the introduction of the 3-phenyl-1,2,4-oxadiazol-5-yl group through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic properties, including its use as a drug candidate for certain diseases. In industry, it is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethanamine, N,N-dimethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-, monohydrochloride can be compared with other similar compounds, such as those containing the 1,2,4-oxadiazole moiety or other substituted ethanamines. These similar compounds may have different chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior.
Properties
CAS No. |
61560-23-4 |
|---|---|
Molecular Formula |
C13H18ClN3OS |
Molecular Weight |
299.82 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-16(2)8-9-18-10-12-14-13(15-17-12)11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H |
InChI Key |
OQKPNEAOHBFDRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


